molecular formula C8H5BrFIN2 B566887 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole CAS No. 1286734-96-0

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole

Cat. No.: B566887
CAS No.: 1286734-96-0
M. Wt: 354.949
InChI Key: QDXOAYJXFGPUCX-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C8H5BrFIN2 and a molecular weight of 354.95 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound is used primarily in research settings and has various applications in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of a precursor indazole compound. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination. The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-iodo-1-methyl-1H-indazole
  • 6-Fluoro-3-iodo-1-methyl-1H-indazole
  • 5-Fluoro-3-iodo-1-methyl-1H-indazole

Uniqueness

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the indazole ring. This unique combination of halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-5-fluoro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFIN2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXOAYJXFGPUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255772
Record name 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-96-0
Record name 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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